6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a complex heterocyclic compound It features a pyrano[3,4-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-component reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . Catalysts such as disulfonic acid imidazolium chloroaluminate can be used to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the interaction and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
- 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is unique due to its specific combination of functional groups and fused ring system. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
334506-26-2 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H19N3OS/c1-3-18(2)9-13-14(10-19)16(20)21(12-7-5-4-6-8-12)17(23)15(13)11-22-18/h4-8H,3,9,11,20H2,1-2H3 |
InChI Key |
REPNPCAXGUGRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)C(=S)N(C(=C2C#N)N)C3=CC=CC=C3)C |
solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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